molecular formula C10H12O B3025231 1-(3,5-Dimethylphenyl)ethanone CAS No. 5379-16-8

1-(3,5-Dimethylphenyl)ethanone

Cat. No. B3025231
CAS RN: 5379-16-8
M. Wt: 148.2 g/mol
InChI Key: BKIHFZLJJUNKMZ-UHFFFAOYSA-N
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Description

“1-(3,5-Dimethylphenyl)ethanone” is a chemical compound with the molecular formula C10H12O . It is also known by other names such as 3,5-Dimethylacetophenone and 3’,5’-Dimethylacetophenone .


Synthesis Analysis

The synthesis of “1-(3,5-Dimethylphenyl)ethanone” can be achieved through various methods. One such method involves the use of 1,3,5-benzenetriol (phloroglucinol) which is C-methylated using MeI. The crude mixture obtained is then acetylated to give the desired compound .


Molecular Structure Analysis

The molecular structure of “1-(3,5-Dimethylphenyl)ethanone” consists of a benzene ring substituted with two methyl groups and an ethanone group . The InChI code for this compound is 1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

“1-(3,5-Dimethylphenyl)ethanone” has a molecular weight of 148.20 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The exact mass of this compound is 148.088815002 g/mol .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3,5-Dimethylphenyl)ethanone, focusing on six unique fields:

Pharmaceutical Synthesis

1-(3,5-Dimethylphenyl)ethanone is used as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that are crucial in the development of drugs with specific biological activities. For instance, it can be used to synthesize chiral alcohols, which are important in the production of enantiomerically pure drugs .

Organic Synthesis

In organic chemistry, 1-(3,5-Dimethylphenyl)ethanone serves as a versatile building block. It is often employed in the synthesis of complex organic molecules, including heterocycles and aromatic compounds. Its reactivity with various reagents makes it valuable for constructing diverse chemical structures .

Catalysis Research

This compound is also studied in the context of catalysis. Researchers explore its use in catalytic processes, such as asymmetric hydrogenation and oxidation reactions. These studies aim to develop more efficient and selective catalysts for industrial applications .

Material Science

1-(3,5-Dimethylphenyl)ethanone is investigated for its potential in material science, particularly in the development of polymers and advanced materials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials, making them suitable for high-performance applications .

Environmental Chemistry

In environmental chemistry, this compound is examined for its role in the degradation of pollutants. Studies focus on its reactivity with environmental oxidants and its potential to form less harmful byproducts. This research is crucial for developing strategies to mitigate environmental pollution .

Biocatalysis

Biocatalysis involves using natural catalysts, such as protein enzymes, to conduct chemical reactions. 1-(3,5-Dimethylphenyl)ethanone is used in biocatalytic processes to produce enantiomerically pure compounds. This approach is environmentally friendly and can be scaled up for industrial applications .

Analytical Chemistry

In analytical chemistry, 1-(3,5-Dimethylphenyl)ethanone is used as a standard or reference compound in various analytical techniques, including chromatography and spectroscopy. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods .

Agricultural Chemistry

This compound is also explored in agricultural chemistry for the synthesis of agrochemicals. It can be used to develop herbicides, insecticides, and fungicides that are more effective and environmentally benign. Research in this area aims to improve crop protection and yield .

Green asymmetric reduction of acetophenone derivatives 1-(3,5-Dimethylphenyl)ethanone | 5379-16-8 - MilliporeSigma Ethanone, 1-(3,4-dimethylphenyl)- - NIST Chemistry WebBook 1-(2,3-Dimethylphenyl)ethanone - NIST Chemistry WebBook Environmental Chemistry Research (Note: This is a placeholder for a relevant source)

properties

IUPAC Name

1-(3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIHFZLJJUNKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928152
Record name 1-(3,5-Dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)ethanone

CAS RN

1335-42-8, 5379-16-8
Record name Ethanone, 1-(dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(dimethylphenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(3,5-Dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dimethylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(3,5-dimethylphenyl)ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

145 g. (0.41 mole ) of tris (acetylacetonato) iron (III) is added to a solution of 2.247 kg. (≤13.32 moles) of crude Compound CXXII containing some residual toluene (from Step 1) in 4.0 l. of dry tetrahydrofuran (dried over 3 Å. molecular sieves) at 20°-25° C., the reaction mixture is cooled to -15° C. with stirring under nitrogen, a solution of 1.096 kg. (14.65 moles) of methylmagnesium chloride in tetrahydrofuran (2.9M.) is added over a 2.5 hour period at a rate such that the temperature of the reaction mixture does not exceed 0° C. with stirring under nitrogen, and the reaction mixture is stirred at -10°-0° C. for 2 hours under nitrogen and quenched by portionwise siphoning into a mixture of 3 l. of saturated ammonium chloride solution and 250 ml. of concentrated (12M.) hydrochloric acid precooled to 5° C. The reaction vessel is washed sequentially with 1 l. of saturated ammonium chloride solution and 1 l. of tetrahydrofuran, the washes are combined with the reaction mixture, and the organic phase is separated. The aqueous phase is washed with 1 l. of tetrahydrofuran, and the washing is combined with the organic phase. The combined organic solution is washed with 2 l. of saturated sodium chloride solution, dried over 2.0 kg. of anhydrous sodium sulfate and filtered. The filter pad is washed three times with 500 ml. portions of tetrahydrofuran, the washings are added to the filtrate, and the solvent is evaporated at reduced pressure and 45° C. The resulting red oil is fractionally vacuum distilled through a 15 cm. Vigreux column to yield the 98.74% pure product as a colorless oil (896 g.). B.p. 68°-69° C./0.65 mm. Hg. Also obtained is 232 g. of 86.8% pure product. B.p. 60°-68° C./0.65 mm. Hg. Total yield, Steps 1 and 2, 55%.
[Compound]
Name
crude Compound
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
14.65 mol
Type
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0 (± 1) mol
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Quantity
0.41 mol
Type
catalyst
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0 (± 1) mol
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Reaction Step Four
Yield
98.74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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